Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide
Overview
Description
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C8H16F6N2O4S2 . It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C6H16N.C2F6NO4S2/c1-5-6-7(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8
. The compound has a molecular weight of 382.3 g/mol . Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a melting point of 19°C and a refractive index of 1.40 . The compound has a molecular weight of 382.3 g/mol .Scientific Research Applications
Surface Structure Analysis
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide ([TMPA][TFSI]) has been studied for its unique surface structure using high-resolution Rutherford backscattering spectroscopy. This research reveals the molecular ordering at the surface of [TMPA][TFSI], with the C1 conformer of the [TFSI] anion being dominant. The orientation of anions, particularly with their CF3 groups pointing towards the vacuum, is a significant finding in understanding the surface behavior of this ionic liquid (Nakajima et al., 2008); (Nakajima et al., 2009).
Ionic Liquid and Conductor Properties
Research into the properties of ionic liquids based on bis(trifluoromethanesulfonyl)imide, including [TMPA][TFSI], has shown potential in creating ionic liquids that are molten at room temperature. This work explores the reduced melting points and high conductivity of such salts, opening avenues in electrochemistry and materials science (McFarlane et al., 2000).
Phase Transitions and Conformers
Studies have been conducted on the phase transitions and behavior of [TMPA][TFSI] under varying conditions. Understanding the occurrence of various phase transitions, as indicated by changes in the concentration of different conformers of the TFSI anion, is crucial for applications in areas like ionic liquid-based technologies and materials science (Capitani et al., 2016).
Chemical Synthesis and Catalysis
In chemical synthesis, [TMPA][TFSI] and related compounds have been investigated for their role as effective carbonyl group activators and catalysts in reactions such as the Diels-Alder reaction. This shows the potential of [TMPA][TFSI] in organic synthesis and as an environmentally benign catalyst (Mathieu & Ghosez, 1997); (Mathieu & Ghosez, 2002).
Electrochemical Applications
Research into the electrochemical properties of [TMPA][TFSI] has shown its potential in supercapacitor and lithium-ion battery applications. This includes studies on the ionic conductivity, lithium transference number, and stability towards lithium metal electrodes, indicating its suitability as an advanced electrolyte material (Coadou et al., 2013); (Fernicola et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;trimethyl(propyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N.C2F6NO4S2/c1-5-6-7(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAVZONHCOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693719 | |
Record name | N,N,N-Trimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268536-05-6 | |
Record name | N,N,N-Trimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the surface structure of [TMPA][TFSI] and how was it determined?
A1: High-resolution Rutherford backscattering spectroscopy (HRBS) revealed that [TMPA][TFSI] exhibits molecular ordering at its surface. [, ] The dominant conformation of the [TFSI] anion at the surface is C1, with the CF3 groups oriented towards the vacuum. [, ] This ordered structure is significant for understanding the interactions of this ionic liquid with other materials.
Q2: How does the choice of cation in an ionic liquid affect perovskite solar cell performance?
A2: Research indicates that incorporating [TMPA][TFSI] at the TiO2/perovskite interface in solar cells, combined with a low-temperature chlorobenzene antisolvent treatment, can enhance both device efficiency and stability. [] This suggests that the specific interactions between the [TMPA] cation and the perovskite material play a crucial role in optimizing charge transport and reducing degradation pathways within the solar cell.
Q3: What makes HRBS a suitable technique for studying [TMPA][TFSI]?
A3: HRBS offers excellent surface sensitivity and depth resolution (~10 nm, and sub-nm with specialized setups), making it ideal for analyzing ultra-thin films and surface structures. [] This technique's non-destructive nature is particularly beneficial for studying sensitive materials like ionic liquids. [] In the case of [TMPA][TFSI], HRBS provided direct evidence of molecular ordering at the surface, highlighting the technique's power in elucidating structural details critical for understanding material properties. [, ]
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